4'-(Trifluoromethoxy)acetanilide

Catalog No.
S600903
CAS No.
1737-06-0
M.F
C9H8F3NO2
M. Wt
219.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(Trifluoromethoxy)acetanilide

CAS Number

1737-06-0

Product Name

4'-(Trifluoromethoxy)acetanilide

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

InChI

InChI=1S/C9H8F3NO2/c1-6(14)13-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

QQRLAETWHFRNQH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(F)(F)F

Synonyms

4-(trifluoromethoxy)acetanilide, 4-trifluoromethoxyacetanilide

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(F)(F)F
  • Impurity Standard

    Some suppliers list 4'-(Trifluoromethoxy)acetanilide as an impurity standard, particularly for the drug Riluzole ( Riluzole is a medication used to treat amyotrophic lateral sclerosis (ALS) [Source: Mayo Clinic, ]). This suggests that research may involve using 4'-(Trifluoromethoxy)acetanilide to detect or quantify trace amounts of this impurity in Riluzole samples.

  • Chemical Intermediate

    The structure of 4'-(Trifluoromethoxy)acetanilide suggests it could be a useful intermediate in the synthesis of other molecules. However, specific examples of its use in this context are not readily available in public scientific databases.

4'-(Trifluoromethoxy)acetanilide, also known as N-[4-(trifluoromethoxy)phenyl]acetamide, is an organic compound with the molecular formula C9_9H8_8F3_3NO2_2 and a molar mass of 219.16 g/mol. This compound features a trifluoromethoxy group attached to the para position of an acetanilide structure. It appears as a solid with a melting point ranging from 115 to 117 °C and is classified as an irritant, causing skin and eye irritation upon contact .

Typical of acetanilides. Notably, it can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid. Additionally, it can participate in electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethoxy group, making it susceptible to further functionalization at the aromatic ring .

The synthesis of 4'-(trifluoromethoxy)acetanilide typically involves the reaction of 4-aminoacetanilide with methyl trifluoroformate. This method allows for the introduction of the trifluoromethoxy group at the para position of the aniline derivative . Other synthetic pathways may include modifications of existing trifluoromethylated anilines or acetanilides.

4'-(Trifluoromethoxy)acetanilide has potential applications in various fields, including:

  • Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.
  • Material Science: In the development of fluorinated polymers or coatings due to its unique electronic properties.
  • Agricultural Chemicals: As a possible component in herbicides or pesticides due to its biological activity .

Interaction studies involving 4'-(trifluoromethoxy)acetanilide focus on its reactivity with biological macromolecules. Preliminary findings suggest that it may interact with proteins or enzymes, potentially leading to inhibition or modification of biological pathways. Further research is needed to elucidate these interactions comprehensively .

Several compounds share structural similarities with 4'-(trifluoromethoxy)acetanilide, including:

Compound NameMolecular FormulaUnique Features
N-[4-(trifluoromethyl)phenyl]acetamideC9_9H8_8F3_3NContains a trifluoromethyl instead of trifluoromethoxy group.
2'-Nitro-4'-(trifluoromethoxy)acetanilideC9_9H7_7F3_3N2_2O4_4Incorporates a nitro group, enhancing biological activity.
N-[2-Nitro-4-(trifluoromethoxy)phenyl]acetamideC9_9H7_7F3_3N2_2O4_4Similar structure but with nitro substitution at different position.

The uniqueness of 4'-(trifluoromethoxy)acetanilide lies in its specific trifluoromethoxy substitution pattern, which influences its chemical reactivity and potential biological effects compared to other similar compounds .

XLogP3

2.6

LogP

2.62 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1737-06-0

Wikipedia

P-Acetanisidide, alpha,alpha,alpha-trifluoro-

Dates

Modify: 2023-08-15

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